molecular formula C15H12F2N2O B12067059 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12067059
M. Wt: 274.26 g/mol
InChI Key: SPTOSNFYKPXCQR-UHFFFAOYSA-N
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Description

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a benzyloxy group at the 5-position and a difluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the difluoromethyl group can yield fluoromethyl or methyl derivatives.

    Substitution: Substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain proteins, while the difluoromethyl group can influence the compound’s metabolic stability and bioavailability. The compound may act by modulating enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of the benzyloxy and difluoromethyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

3-(difluoromethyl)-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C15H12F2N2O/c16-15(17)12-7-18-13-8-19-14(6-11(12)13)20-9-10-4-2-1-3-5-10/h1-8,15,18H,9H2

InChI Key

SPTOSNFYKPXCQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C3C(=C2)C(=CN3)C(F)F

Origin of Product

United States

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